![molecular formula C19H24N2O5S B2407915 3-(1-(3-(2,4-Dimethoxyphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1798513-60-6](/img/structure/B2407915.png)
3-(1-(3-(2,4-Dimethoxyphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione
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Overview
Description
“3-(1-(3-(2,4-Dimethoxyphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Heterocyclic compounds play a significant part in the pharmaceutical industry, and one of the most common in their structure is the piperidine cycle .Chemical Reactions Analysis
Piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications
Antimicrobial Activity
Thiazolidine-2,4-dione derivatives have shown significant potential in antimicrobial applications. For instance, a study highlighted the synthesis of thiazolidine-2,4-dione derivatives with promising in vitro antibacterial activity against gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. These compounds also exhibited excellent antifungal activity, suggesting their potential use in developing new antimicrobial agents (Prakash et al., 2011).
Antifungal and Antitumor Activity
Another research effort focused on a novel antifungal compound class, revealing the solubility thermodynamics and partitioning processes of these compounds in biologically relevant solvents. This study provides valuable insights into the physicochemical properties of thiazolidine-2,4-dione derivatives, which are crucial for their application as antifungal and potentially antitumor agents (Volkova et al., 2020).
Synthesis and Biological Activity
The structural diversity of thiazolidine-2,4-dione derivatives has been explored through the synthesis of novel compounds incorporating various biological active molecules. This research underscores the synthetic versatility of thiazolidine-2,4-dione as a scaffold for developing new compounds with varied biological activities, including antibacterial and antifungal properties (Mohanty et al., 2015).
Crystal Structure and Antitumor Evaluation
A particular study on 1H-thieno[2,3-c]chromen-4(2H)-one derivatives synthesized via Knoevenagel condensation demonstrates the potential antitumor activity of thiazolidine-2,4-dione derivatives. This work contributes to understanding the structural requirements for antitumor activity and offers a basis for further exploration in cancer research (Yu et al., 2017).
Future Directions
The future directions for “3-(1-(3-(2,4-Dimethoxyphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione” could involve further exploration of its synthesis methods, functionalization, and pharmacological applications . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field.
properties
IUPAC Name |
3-[1-[3-(2,4-dimethoxyphenyl)propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-25-15-5-3-13(16(11-15)26-2)4-6-17(22)20-9-7-14(8-10-20)21-18(23)12-27-19(21)24/h3,5,11,14H,4,6-10,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYZZAGVMISLQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)N2CCC(CC2)N3C(=O)CSC3=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-(2,4-Dimethoxyphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione |
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